![molecular formula C17H22BrNO B4175375 4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B4175375.png)
4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide
Overview
Description
4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide involves its interaction with specific ion channels in the cell membrane. It has been shown to selectively target certain subtypes of voltage-gated sodium channels, resulting in the inhibition of sodium influx into the cell. This inhibition leads to the suppression of neuronal excitability and the reduction of pain sensation.
Biochemical and Physiological Effects:
4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide has been found to have significant biochemical and physiological effects in various experimental models. It has been shown to inhibit the activity of certain ion channels in a dose-dependent manner, resulting in the suppression of neuronal firing and the reduction of pain sensation. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide in lab experiments is its high potency and selectivity towards specific ion channels. This makes it a valuable tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of 4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another direction is the investigation of its potential applications in other research fields, such as cancer research and immunology. Finally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects.
In conclusion, 4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide is a promising compound with potential applications in various research fields. Its high potency and selectivity towards specific ion channels make it a valuable tool for studying the role of these channels in various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide has been found to have potential applications in various research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit potent and selective activity against certain ion channels, making it a promising candidate for the development of new drugs targeting these channels.
properties
IUPAC Name |
4-bromo-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO/c1-16(2)12-8-9-17(16,3)14(10-12)19-15(20)11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYLDGNGWUERDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C3=CC=C(C=C3)Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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